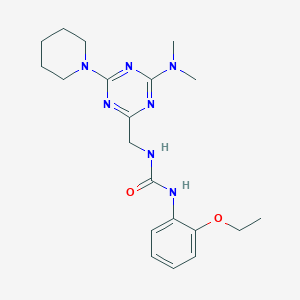

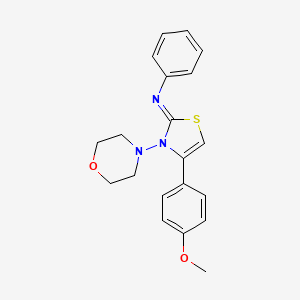

![molecular formula C18H25N5O4 B2763616 Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 886887-82-7](/img/structure/B2763616.png)

Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an imidazole ring, which is a planar 5-membered ring. There are also several functional groups attached to these rings, including a methyl group and a propanoate ester group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a purine ring fused with an imidazole ring, with various substituents attached. The exact 3D structure would depend on the specific arrangement and stereochemistry of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be relatively non-polar due to the presence of the aromatic rings and alkyl chains. This could affect its solubility, boiling point, and other physical properties .Applications De Recherche Scientifique

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Antioxidant Applications

Imidazole-based compounds have also been explored for their antioxidant properties. The synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid and its derivatives aimed at creating mitochondria-targeted prodrugs of the antioxidant methimazole, underscores the relevance of imidazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Hattan, Shojaie, Lau, & Anders, 2013).

Polymer and Material Science

Imidazole intermediates have been utilized in synthesizing functional cyclic carbonates, demonstrating the versatility of imidazole-based compounds in polymer chemistry. These intermediates enabled the creation of a library of cyclic carbonates with functionalities relevant for biomedical applications, indicating the potential of such compounds in developing new materials with low cytotoxicity for medical use (Olsson, Hult, Cai, García-Gallego, & Malkoch, 2014).

Catalysis

Ionic liquids with imidazolium-based structures have been explored as catalysts in various chemical transformations, illustrating the broad applicability of these compounds in green chemistry and catalysis. For example, the synthesis of butyl butyrate using acid ionic liquid as a catalyst showcases the efficiency and environmental benefits of employing imidazolium-based ionic liquids in esterification reactions (Han & Zhou, 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-6-7-9-21-11(2)12(3)23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-5/h6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXRSLWJDHXWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615241 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)

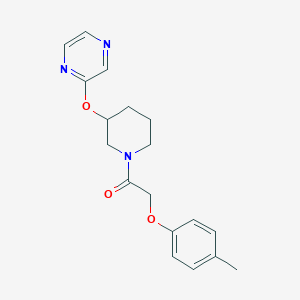

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

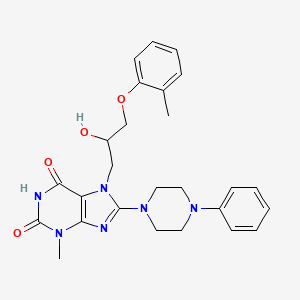

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)

![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)